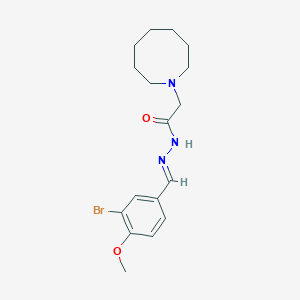
N-(5-chloro-2-ethoxybenzyl)-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to "N-(5-chloro-2-ethoxybenzyl)-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide" often involves multi-step chemical reactions, utilizing specific reagents and conditions to achieve the desired molecular architecture. For instance, similar compounds have been synthesized using bromine as a cyclic reagent with yields varying around 63% to 66% (Liu et al., 2007; Liu et al., 2008). These processes highlight the complexity and precision required in the chemical synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of compounds analogous to "N-(5-chloro-2-ethoxybenzyl)-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide" has been characterized using techniques like X-ray diffraction, providing insights into their crystalline form and molecular geometry. For example, studies have elucidated structures with triclinic and monoclinic space groups, revealing detailed atomic arrangements and bond lengths (Liu et al., 2007; Liu et al., 2008).
Scientific Research Applications
Synthesis and Characterization
Recent studies have focused on the synthesis and detailed characterization of novel compounds containing similar structural motifs to "N-(5-chloro-2-ethoxybenzyl)-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide". These efforts aim to expand the chemical space and understand the structure-activity relationships of such molecules. For example, research by Pişkin et al. (2020) introduced new zinc phthalocyanine derivatives with potential application in photodynamic therapy for cancer treatment, highlighting the role of specific functional groups in determining the photosensitizing efficiency of these compounds (Pişkin, Canpolat, & Öztürk, 2020).
Biological Evaluation
The biological evaluation of compounds structurally related to "N-(5-chloro-2-ethoxybenzyl)-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide" has been a significant area of research. Studies have explored their antimicrobial, antifungal, and anticancer activities. For instance, Mohamed et al. (2012) reported on the antimicrobial activities of 8-ethoxycoumarin derivatives, demonstrating the potential of such compounds in addressing bacterial and fungal infections (Mohamed, El-Wahab, Ahmed, El-Agrody, Bedair, & Eid, 2012). Similarly, Al-Mutabagani et al. (2021) synthesized thiazolyl-ethylidene hydrazino-thiazole derivatives, showing significant antimicrobial and anticancer properties, which underscores the therapeutic potential of these molecules (Al-Mutabagani, Abdelrazek, Gomha, Hebishy, Abdelfattah, Hassan, Sayed, & Elaasser, 2021).
properties
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S/c1-4-22-15-6-5-14(18)9-13(15)10-20(3)17(21)8-7-16-12(2)19-11-23-16/h5-6,9,11H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXJHSXCCSCEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CN(C)C(=O)CCC2=C(N=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)


![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)
![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)
![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)

![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)